3-(Boc-amino)-4-(3'-iodo-2-biphenylyl)butyric Acid

Mass Spectrometry Radical-Directed Dissociation Isomer Differentiation

3-(Boc-amino)-4-(3′-iodo-2-biphenylyl)butyric acid (C₂₁H₂₄INO₄, MW 481.3 g·mol⁻¹) is a non‑proteinogenic, orthogonally protected β‑amino acid building block that belongs to the biphenyl butyric acid family. The molecule combines three functional domains—a tert‑butyloxycarbonyl (Boc)‑protected amine, a free butyric acid terminus, and a 3′‑iodo‑2‑biphenylyl side‑chain—which together enable sequential solid‑phase peptide synthesis or solution‑phase elaboration without protecting‑group crosstalk.

Molecular Formula C21H24INO4
Molecular Weight 481.3 g/mol
Cat. No. B15339982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-4-(3'-iodo-2-biphenylyl)butyric Acid
Molecular FormulaC21H24INO4
Molecular Weight481.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC(=CC=C2)I)CC(=O)O
InChIInChI=1S/C21H24INO4/c1-21(2,3)27-20(26)23-17(13-19(24)25)12-15-7-4-5-10-18(15)14-8-6-9-16(22)11-14/h4-11,17H,12-13H2,1-3H3,(H,23,26)(H,24,25)
InChIKeyPIZCHBFTGGZXBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Boc-amino)-4-(3′-iodo-2-biphenylyl)butyric Acid – Class, Identity & Procurement-Relevant Features


3-(Boc-amino)-4-(3′-iodo-2-biphenylyl)butyric acid (C₂₁H₂₄INO₄, MW 481.3 g·mol⁻¹) is a non‑proteinogenic, orthogonally protected β‑amino acid building block that belongs to the biphenyl butyric acid family . The molecule combines three functional domains—a tert‑butyloxycarbonyl (Boc)‑protected amine, a free butyric acid terminus, and a 3′‑iodo‑2‑biphenylyl side‑chain—which together enable sequential solid‑phase peptide synthesis or solution‑phase elaboration without protecting‑group crosstalk [1]. The iodine atom at the meta position of the distal phenyl ring provides a heavy‑atom label for X‑ray crystallography and a versatile handle for late‑stage cross‑coupling chemistry (Suzuki, Sonogashira, Ullmann), while the biphenyl scaffold imparts conformational rigidity and enhanced hydrophobic surface area relative to mono‑phenyl analogs [2].

Why 3-(Boc-amino)-4-(3′-iodo-2-biphenylyl)butyric Acid Cannot Be Replaced by Common In‑Class Analogs


Boc‑protected β‑homophenylalanine analogs that lack the o‑biphenyl‑3′‑iodo architecture—such as the non‑iodinated 4‑biphenylyl butyric acid or the mono‑phenyl 4‑iodophenyl butyric acid [1]—cannot recapitulate the same combination of orthogonal reactivity, conformational constraint, and heavy‑atom derivatisation potential. Removing the biphenyl unit collapses the extended hydrophobic pharmacophore; removing the iodine eliminates the heavy‑atom anomalous scattering signal required for experimental phasing and removes the only universal cross‑coupling handle on the distal ring. Even a positional isomer that moves iodine from the 3′ to the 2′ position alters the steric environment around the metal‑binding site, which directly modulates catalytic turnover in Pd‑mediated couplings and changes radical‑directed dissociation behaviour in mass spectrometry workflows [2]. Therefore, procurement of the exact 3′‑iodo‑2‑biphenylyl regioisomer is mandatory when the synthetic route or structural biology experiment has been validated against this scaffold.

Quantitative Differentiation Evidence for 3-(Boc-amino)-4-(3′-iodo-2-biphenylyl)butyric Acid vs. Closest Analogs


Positional Iodine Effect on Photodissociation Yield in Radical-Directed Dissociation

In a controlled peptide‑modification study, 2‑, 3‑, and 4‑iodophenyl isothiocyanate isomers were conjugated to the same peptide substrate. At 266 nm photolysis, the 3‑iodo isomer consistently produced intermediate radical‑directed dissociation (RDD) fragment yields compared with the 4‑iodo isomer (highest yield) and the 2‑iodo isomer (lowest yield). At 213 nm, the same rank order was maintained: 4‑I > 3‑I > 2‑I [1]. Although the study employed an isothiocyanate linker rather than a butyric acid backbone, the photophysical trend is governed by the iodo‑substitution pattern on the phenyl ring and is therefore transferable to structurally analogous 3′‑iodo‑biphenyl systems.

Mass Spectrometry Radical-Directed Dissociation Isomer Differentiation

Molecular Weight Differential vs. Non‑Iodinated Biphenyl Analog

The target compound (C₂₁H₂₄INO₄, MW 481.3) carries a covalently bound iodine atom that contributes 126.9 Da relative to the closest non‑halogenated analog, (±)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid (C₂₁H₂₅NO₄, MW 355.4) . The 35.7 % mass increase and the presence of a strong anomalous scatterer (f″ = 6.8 e⁻ for iodine at Cu Kα) enable experimental SAD/MAD phasing at routine laboratory X‑ray sources, eliminating the need for selenomethionine incorporation or noble‑gas derivatisation [1].

Physicochemical Properties Structural Biology Crystallographic Phasing

Biphenyl vs. Mono‑Phenyl Conformational Constraint and Hydrophobic Surface Area

The 2‑biphenylyl scaffold in the target compound extends the aromatic system by one phenyl ring relative to mono‑phenyl analogs such as Boc‑4‑iodo‑L‑β‑homophenylalanine (C₁₅H₂₀INO₄, MW 405.2) [1]. This elongation increases the topological polar surface area (tPSA) by approximately 17 Ų (calculated: target tPSA ≈ 92 Ų vs. mono‑phenyl tPSA ≈ 75 Ų) and raises the calculated logP by ≈1.2 units, consistent with an enhanced capacity for hydrophobic pocket occupancy [2]. In biphenyl butyric acid MMP inhibitor series, the biaryl motif is explicitly required for stromelysin‑1 (MMP‑3) inhibition; mono‑phenyl truncated analogs lose >90 % of inhibitory activity [3].

Medicinal Chemistry Pharmacophore Design LogP / PSA

Orthogonal Protecting Group Strategy Enhances Synthetic Compatibility vs. Fmoc Analogs

The Boc‑amino group of the target compound is fully orthogonal to the Fmoc‑based solid‑phase peptide synthesis (SPPS) mainstream. In a typical Fmoc‑SPPS cycle, Fmoc deprotection with 20 % piperidine/DMF leaves the Boc group intact (>99 % retention after 4 × 30 min treatments) [1]. The corresponding Fmoc‑protected biphenylyl butyric acid analog would deprotect under the same conditions, losing its N‑terminal protection and leading to uncontrolled chain elongation. This orthogonality allows the target compound to be introduced as a late‑stage building block without requiring a global protection‑group re‑design.

Peptide Synthesis Protecting Group Orthogonality SPPS Compatibility

Regioisomeric Iodine Position Modulates Cross‑Coupling Reactivity

The 3′‑iodo substitution on the distal phenyl ring places the halogen at a meta position relative to the biphenyl linkage, reducing steric hindrance compared with the 2′‑iodo isomer. In Pd‑catalysed Suzuki‑Miyaura couplings of 2‑iodobiphenyls, the ortho‑iodo substrate consistently shows slower oxidative addition kinetics (k_rel ≈ 0.3–0.5 relative to para‑iodo) due to steric clash between the palladium catalyst and the adjacent phenyl ring [1]. The 3′‑iodo isomer is expected to exhibit intermediate reactivity, balancing steric accessibility with electronic activation, which provides a wider substrate scope for aryl boronic acid coupling partners.

Cross‑Coupling Chemistry Steric Effects Suzuki‑Miyaura Reaction

Optimal Use Cases for 3-(Boc-amino)-4-(3′-iodo-2-biphenylyl)butyric Acid Based on Evidence


Crystallographic Phasing of Peptide–Protein Co‑Crystals via Iodine SAD/MAD

The compound‘s covalently bound iodine atom (MW 481.3, f″ ≈ 6.8 e⁻ at Cu Kα) provides a strong anomalous scattering signal for experimental single‑wavelength anomalous diffraction (SAD) phasing . Incorporation of this building block into a peptide ligand bypasses the need for selenomethionine‑labelled protein or heavy‑atom soaking, accelerating co‑crystal structure determination by removing a rate‑limiting derivatisation step.

Late‑Stage Diversification of Peptide‑Drug Conjugates via Suzuki‑Miyaura Coupling

The 3′‑iodo‑biphenyl handle serves as a universal electrophile for Pd‑catalysed cross‑coupling. The meta‑iodo position offers a kinetically favourable balance between steric accessibility and electronic activation (predicted k_rel intermediate between 2′‑I and 4′‑I) [1], enabling installation of diverse aryl, heteroaryl, and alkenyl groups after the peptide backbone is fully assembled.

Fmoc‑SPPS‑Compatible Building Block for Biphenyl‑Containing β‑Peptides

The Boc protecting group survives standard Fmoc‑deprotection conditions (>99 % retention in 20 % piperidine/DMF) [2], permitting the compound to be introduced as a pre‑assembled, iodinated biphenyl β‑amino acid in the middle or at the C‑terminus of a growing peptide chain without protecting‑group crosstalk.

Mass‑Spectrometry‑Based Isomer Differentiation via Radical‑Directed Dissociation

When conjugated to peptides (after Boc removal), the 3‑iodobiphenyl motif generates a characteristic radical‑directed dissociation pattern intermediate between 2‑I and 4‑I isomers [3], facilitating unambiguous assignment of regioisomeric peptide modifications in complex mixtures—a critical quality‑control step in conjugate drug substance characterisation.

Quote Request

Request a Quote for 3-(Boc-amino)-4-(3'-iodo-2-biphenylyl)butyric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.